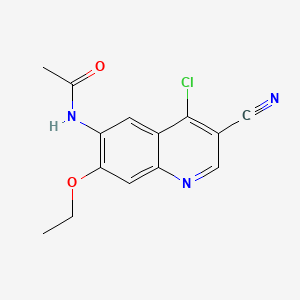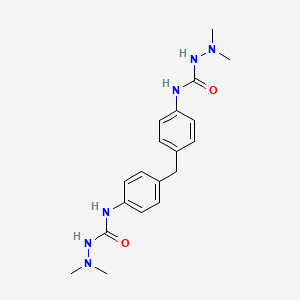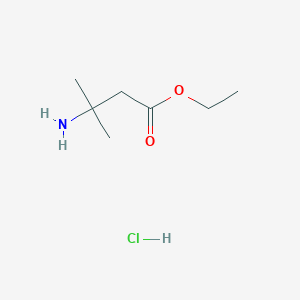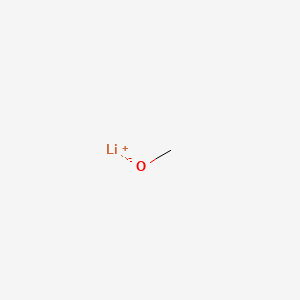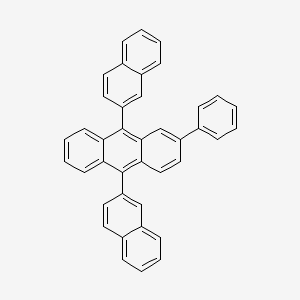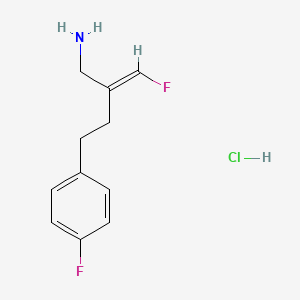
モフェギリン塩酸塩
概要
説明
当初はパーキンソン病とアルツハイマー病の治療薬として調査されていましたが、市場に出されることはありませんでした . この化合物は、分子式が C11H14ClF2N で、モル質量は 233.69 g/mol です .
2. 製法
モフェギリン (塩酸塩) の合成は、市販の出発物質から始まり、いくつかのステップで行われます。重要なステップには、フルオロメチレン基の形成とフルオロフェニル基の導入が含まれます。反応条件は通常、目的の生成物を得るために、強塩基と特定の溶媒を使用することを伴います。 工業生産方法では、高収率と高純度を確保するために、これらの合成経路を最適化する必要があるでしょう .
科学的研究の応用
化学: モノアミンオキシダーゼ B とセミカルバジド感受性アミンオキシダーゼの阻害を研究するためのツールとして使用されます。
生物学: 神経伝達物質レベルに対する影響とその潜在的な神経保護作用について調査されています。
医学: パーキンソン病やアルツハイマー病などの神経変性疾患における潜在的な治療効果について検討されています。
作用機序
モフェギリン (塩酸塩) は、モノアミンオキシダーゼ B (MAO-B) とセミカルバジド感受性アミンオキシダーゼ (SSAO) を選択的かつ不可逆的に阻害することにより、その効果を発揮します。MAO-B の阻害により、脳内のドーパミンレベルが上昇し、これはパーキンソン病の治療に有益です。 SSAO の阻害は、さまざまなアミンの代謝に影響を与え、神経保護に潜在的な影響を与える可能性があります .
生化学分析
Biochemical Properties
Mofegiline hydrochloride plays a significant role in biochemical reactions by inhibiting MAO-B and SSAO. MAO-B is an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, mofegiline hydrochloride increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . Additionally, mofegiline hydrochloride inhibits SSAO, an enzyme involved in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme .
Cellular Effects
Mofegiline hydrochloride affects various types of cells and cellular processes. It has been shown to reduce MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice . This indicates that mofegiline hydrochloride can protect dopaminergic neurons from neurotoxic damage. Furthermore, it inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1, suggesting its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of mofegiline hydrochloride involves its irreversible inhibition of MAO-B and SSAO. Mofegiline hydrochloride binds to the active site of MAO-B, forming a covalent bond that inactivates the enzyme . This prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain. Additionally, mofegiline hydrochloride inhibits SSAO by binding to its active site, which reduces leukocyte adhesion and transmigration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mofegiline hydrochloride have been observed to change over time. The compound is stable at -20°C and has a shelf life of at least four years . In in vitro studies, mofegiline hydrochloride has been shown to inhibit rat brain mitochondrial MAO in a concentration and time-dependent manner . Long-term effects on cellular function include the protection of dopaminergic neurons from neurotoxic damage and the reduction of inflammation .
Dosage Effects in Animal Models
The effects of mofegiline hydrochloride vary with different dosages in animal models. In mice, a dose of 1.25 mg/kg reduces MPTP-induced decreases in striatal levels of dopamine, DOPAC, and HVA . At a higher dose of 5 mg/kg, mofegiline hydrochloride inhibits LPS-induced increases in BALF levels of TNF-α in transgenic mice . These studies indicate that mofegiline hydrochloride has a dose-dependent effect on neuroprotection and anti-inflammation.
Metabolic Pathways
Mofegiline hydrochloride is involved in metabolic pathways related to the breakdown of monoamines. By inhibiting MAO-B, it prevents the degradation of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, mofegiline hydrochloride interacts with SSAO, which plays a role in leukocyte adhesion and transmigration .
Transport and Distribution
Mofegiline hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound that can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it inhibits SSAO and reduces inflammation .
Subcellular Localization
The subcellular localization of mofegiline hydrochloride is primarily within the mitochondria, where it inhibits MAO-B . This localization is crucial for its neuroprotective effects, as MAO-B is predominantly found in the outer mitochondrial membrane. Additionally, mofegiline hydrochloride may localize to other cellular compartments where SSAO is present, contributing to its anti-inflammatory properties .
準備方法
The synthesis of Mofegiline (hydrochloride) involves several steps, starting from commercially available starting materials. The key steps include the formation of the fluoromethylene group and the introduction of the fluorophenyl group. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
化学反応の分析
類似化合物との比較
モフェギリン (塩酸塩) は、次のような他の MAO-B 阻害剤と比較されます。
セレギリン: パーキンソン病の治療に使用される別の選択的 MAO-B 阻害剤。
ラサギリン: 神経保護作用を持つ、より強力で選択的な MAO-B 阻害剤。
ラザベミド: 異なる作用機序を持つ可逆的 MAO-B 阻害剤。モフェギリン (塩酸塩) は、MAO-B と SSAO の両方を不可逆的に阻害するという独自の性質を持っているため、他の類似化合物とは異なります
特性
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-25-8 | |
| Record name | Mofegiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOFEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





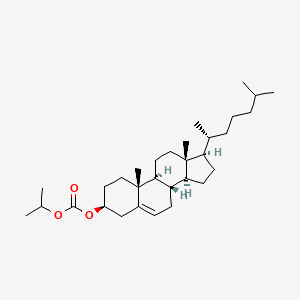
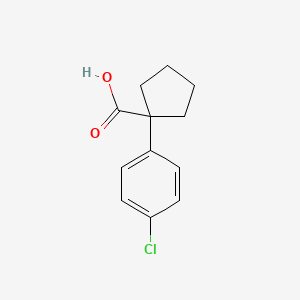

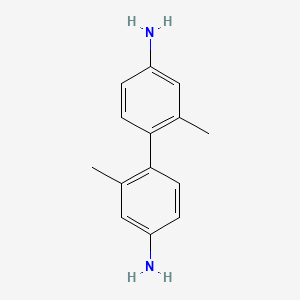
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
